Cas no 1092795-52-2 ((2E,4E)-5-[(3R,6R,7R)-6,7-dihydroxy-7-methyl-8-oxo-4,6,7,8-tetrahydro-3H-2-benzopyran-3-yl] penta-2,4-dienoic acid)
![(2E,4E)-5-[(3R,6R,7R)-6,7-dihydroxy-7-methyl-8-oxo-4,6,7,8-tetrahydro-3H-2-benzopyran-3-yl] penta-2,4-dienoic acid structure](https://pt.kuujia.com/scimg/cas/1092795-52-2x500.png)
1092795-52-2 structure
Nome do Produto:(2E,4E)-5-[(3R,6R,7R)-6,7-dihydroxy-7-methyl-8-oxo-4,6,7,8-tetrahydro-3H-2-benzopyran-3-yl] penta-2,4-dienoic acid
(2E,4E)-5-[(3R,6R,7R)-6,7-dihydroxy-7-methyl-8-oxo-4,6,7,8-tetrahydro-3H-2-benzopyran-3-yl] penta-2,4-dienoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- (2E,4E)-5-[(3R,6R,7R)-6,7-dihydroxy-7-methyl-8-oxo-4,6,7,8-tetrahydro-3H-2-benzopyran-3-yl] penta-2,4-dienoic acid
- phomoeuphorbin A
- (-)-Phomoeuphorbin A
- (2E,4E)-5-[(3R,6R,7R)-6,7-Dihydroxy-7-methyl-8-oxo-4,6-dihydro-3H-isochromen-3-yl]penta-2,4-dienoic acid
- (2E,4E)-5-((3R,6R,7R)-6,7-Dihydroxy-7-methyl-8-oxo-4,6,7,8-tetrahydro-3H-2-benzopyran-3-yl)penta-2,4-dienoate
- CHEBI:218713
- (2E,4E)-5-((3R,6R,7R)-6,7-dihydroxy-7-methyl-8-oxo-4,6-dihydro-3H-isochromen-3-yl)penta-2,4-dienoic acid
- (2E,4E)-5-[(3R,6R,7R)-6,7-Dihydroxy-7-methyl-8-oxo-4,6,7,8-tetrahydro-3H-2-benzopyran-3-yl]penta-2,4-dienoate
- 1092795-52-2
-
- Inchi: InChI=1S/C15H16O6/c1-15(20)12(16)7-9-6-10(4-2-3-5-13(17)18)21-8-11(9)14(15)19/h2-5,7-8,10,12,16,20H,6H2,1H3,(H,17,18)
- Chave InChI: YATGZZBUFTZBHV-UHFFFAOYSA-N
- SMILES: CC1(O)C(O)C=C2CC(OC=C2C1=O)\C=C\C=C\C(O)=O |c:10,t:5|
Propriedades Computadas
- Massa Exacta: 292.09468823Da
- Massa monoisotópica: 292.09468823Da
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 6
- Contagem de Átomos Pesados: 21
- Contagem de Ligações Rotativas: 3
- Complexidade: 583
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 3
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 2
- Contagem de Stereocenters Indefined Bond: 0
- XLogP3: 0.257
- Superfície polar topológica: 104Ų
(2E,4E)-5-[(3R,6R,7R)-6,7-dihydroxy-7-methyl-8-oxo-4,6,7,8-tetrahydro-3H-2-benzopyran-3-yl] penta-2,4-dienoic acid Literatura Relacionada
-
Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
1092795-52-2 ((2E,4E)-5-[(3R,6R,7R)-6,7-dihydroxy-7-methyl-8-oxo-4,6,7,8-tetrahydro-3H-2-benzopyran-3-yl] penta-2,4-dienoic acid) Produtos relacionados
- 2171909-12-7(1-(2-amino-3-methylbutan-2-yl)-3-methylcyclohexan-1-ol)
- 2137737-86-9(Ethanone, 2-amino-1-cyclobutyl-2-(4-methylphenyl)-)
- 876316-95-9(Methyl 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate)
- 1227593-88-5(4-Bromo-6-methoxy-1H-indole-3-carbaldehyde)
- 149288-47-1(4-(2,4-dichlorophenoxy)methylbenzoic acid)
- 27913-98-0(4-(piperazin-1-yl)benzaldehyde)
- 1545645-84-8(5-{2-(2-hydroxyethoxy)ethylamino}pyridine-2-carbonitrile)
- 318502-89-5(tert-butyl cis-5-hydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate)
- 2138396-31-1(6-(4-methanesulfonyl-1H-pyrazol-1-yl)methylpyridine-2-carboxylic acid)
- 1353944-53-2([3-(Benzyloxycarbonyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid)
Fornecedores recomendados
Taian Jiayue Biochemical Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Tiancheng Chemical (Jiangsu) Co., Ltd
Membro Ouro
CN Fornecedor
A granel
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel

Synrise Material Co. Ltd.
Membro Ouro
CN Fornecedor
A granel

Hubei Henglvyuan Technology Co., Ltd
Membro Ouro
CN Fornecedor
A granel